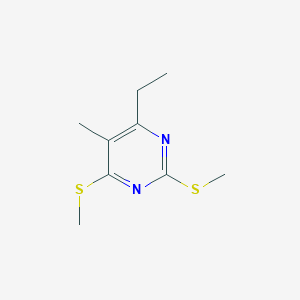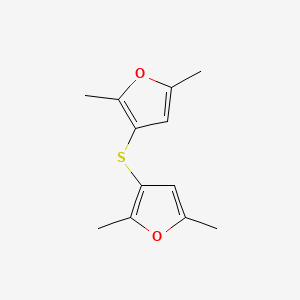
Bis(2,5-dimethylfuran-3-yl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dimethylfuran-3-yl)sulfane is a furan-based compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol It is characterized by the presence of two 2,5-dimethylfuran groups attached to a central sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dimethylfuran-3-yl)sulfane typically involves the reaction of 2,5-dimethylfuran with sulfur-containing reagents under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) as a reagent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature range of 50-100°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,5-dimethylfuran-3-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Bis(2,5-dimethylfuran-3-yl)sulfane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Bis(2,5-dimethylfuran-3-yl)sulfane involves its interaction with molecular targets through its furan rings and sulfur atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan rings can also participate in electron transfer reactions, contributing to the compound’s antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of Bis(2,5-dimethylfuran-3-yl)sulfane.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with applications in biorefinery and polymer production.
2,5-Dimethyl-1H-pyrrole-1-yl compounds: Similar sulfur-containing furan derivatives used in various applications
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
28588-72-9 |
|---|---|
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
3-(2,5-dimethylfuran-3-yl)sulfanyl-2,5-dimethylfuran |
InChI |
InChI=1S/C12H14O2S/c1-7-5-11(9(3)13-7)15-12-6-8(2)14-10(12)4/h5-6H,1-4H3 |
Clave InChI |
XTPFJXOOSCYFRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)SC2=C(OC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
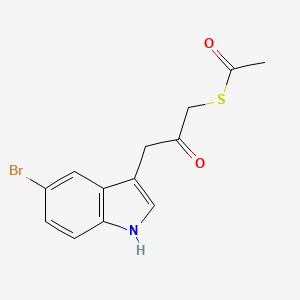
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

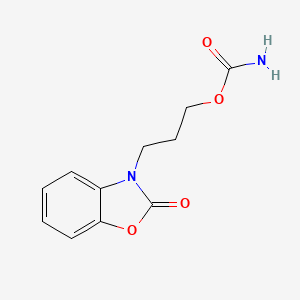

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)
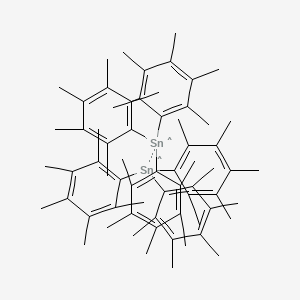

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
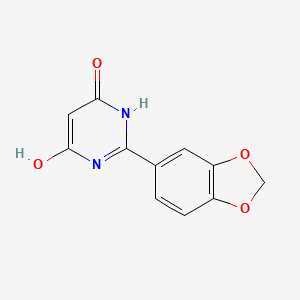
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
